3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-cyclohexyl-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXBJLIDPBGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 4-fluorobenzaldehyde.
Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexylmagnesium bromide.
Aldol Condensation: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Esterification: The alcohol is esterified with propanoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the aryl/cycloalkylpropanoic acid class, which includes NSAIDs such as:
- Ibuprofen: α-(4-isobutylphenyl)propanoic acid
- Naproxen: α-(6-methoxy-2-naphthyl)propanoic acid
- Fenbufen: 4-biphenylylbutanoic acid with an oxo group .
Key structural differences :
- Cyclohexyl vs.
- Fluorine Substitution: The 4-fluorophenyl moiety introduces electronegativity, which may influence binding affinity to enzymatic targets (e.g., cyclooxygenase isoforms) compared to non-fluorinated analogs like fenbufen .
Physicochemical Properties
A comparison of molecular properties is summarized below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (25°C) | Key Substituents |
|---|---|---|---|---|
| 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid* | C₁₆H₁₉FO₂ | 274.32 | ~20 mg/L (estimated) | Cyclohexyl, 4-fluorophenyl |
| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 21 mg/L | Isobutylphenyl |
| Naproxen | C₁₄H₁₄O₃ | 230.26 | 15.9 mg/L | Methoxynaphthyl |
| Fenbufen | C₁₅H₁₄O₃ | 242.27 | 33 mg/L | Biphenylyl, oxo group |
*Estimated based on structural analogs .
The lower solubility of this compound compared to fenbufen and ibuprofen may necessitate formulation adjustments for bioavailability.
Pharmacological Activity
- COX Inhibition: Substitutions at the β-position (e.g., hydroxyl groups in β-hydroxy-β-arylpropanoic acids) enhance anti-inflammatory activity but may reduce COX-2 selectivity .
- Anti-Proliferative Effects: highlights that arylpropanoic acids exhibit anti-proliferative activity against malignant cells. The fluorophenyl group may enhance interactions with cancer-related targets, though cytotoxicity to normal cells (e.g., peripheral blood mononuclear cells) requires evaluation .
Biological Activity
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a cyclohexyl group and a fluorophenyl moiety, contributing to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit selective binding to targets such as cyclooxygenases (COX) and peroxisome proliferator-activated receptors (PPARs).
Table 1: Summary of Biological Targets
| Target | Activity | Reference |
|---|---|---|
| COX-1 | IC50 = 1.2 μM | |
| COX-2 | IC50 = 0.42 μM | |
| PPARα | Inactive at 10 μM | |
| PPARγ | 29 ± 1% at 10 μM |
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its selective inhibition of COX enzymes suggests potential applications in pain management and anti-inflammatory therapies.
Case Studies
- In Vivo Studies : A study demonstrated that derivatives of propanoic acids similar to this compound showed significant anti-inflammatory effects in rat models. The pharmacokinetic profile indicated good absorption and distribution, supporting further development as an anti-inflammatory agent .
- Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound exhibited moderate cytotoxicity, particularly against human leukemia cells, suggesting potential as an anticancer agent .
Research Findings
Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity. The introduction of different substituents on the phenyl ring has been shown to modulate activity significantly. For instance, variations in the para-substituted phenyl residues have been explored to improve binding affinity to COX enzymes .
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (μM) | Observations |
|---|---|---|
| Fluorine Substituent | Slightly reduced potency | Enhances lipophilicity |
| Chlorine Substituent | Enhanced potency | Improved binding affinity |
| Methoxy Substituent | Decreased activity | Less effective compared to other variants |
Q & A
Basic: What are the standard synthetic routes for 3-cyclohexyl-2-(4-fluorophenyl)propanoic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves cyclization of substituted arylpropanoic acid precursors using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, analogous compounds (e.g., 2-(4-fluorophenyl)propanoic acid derivatives) are synthesized via Friedel-Crafts alkylation or ester hydrolysis . Key intermediates are characterized using:
- Gas chromatography-mass spectrometry (GC-MS) for purity analysis.
- Nuclear magnetic resonance (NMR) to confirm regioselectivity, particularly - and -NMR for cyclohexyl and fluorophenyl group assignments.
- High-performance liquid chromatography (HPLC) to isolate stereoisomers (if applicable) .
Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?
Answer:
Regioselectivity issues arise during cyclization or substitution steps. Strategies include:
- Catalyst optimization : BF₃·Et₂O enhances electrophilic aromatic substitution at the para position of the fluorophenyl group .
- Steric directing groups : Introducing temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) to block undesired reaction sites .
- Computational modeling : Pre-screening reaction pathways using density functional theory (DFT) to predict regiochemical outcomes .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR spectroscopy : -NMR identifies fluorine substitution patterns, while -NMR resolves cyclohexyl proton environments.
- Fourier-transform infrared spectroscopy (FT-IR) : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and cyclohexyl C-H vibrations.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₅H₁₇FO₂) .
Advanced: How do structural modifications (e.g., fluorine position) impact biological activity and stability?
Answer:
- Biological activity : Fluorine’s electron-withdrawing effect enhances binding affinity to targets like cyclooxygenase-2 (COX-2). Para-substitution on the phenyl ring optimizes steric and electronic interactions, as seen in analogs like NC-2142 .
- Chemical stability : Fluorine at the 4-position reduces oxidative degradation compared to ortho-substituted analogs. Stability under physiological pH is assessed via accelerated degradation studies (e.g., 40°C, 75% relative humidity) .
Basic: What are the known pharmacological targets of this compound?
Answer:
The compound exhibits activity against:
- COX-2 : Docking studies show competitive inhibition via binding to the arachidonic acid pocket .
- Pseudomonas aeruginosa : Fluorophenylpropanoic acid derivatives disrupt membrane-bound enzymes (e.g., enoyl-acyl carrier protein reductase) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often stem from:
- Impurity profiles : Trace intermediates (e.g., unreacted 4-fluorophenyl precursors) can skew bioassays. Use preparative HPLC (≥95% purity) and LC-MS to validate samples .
- Assay conditions : Varying pH or ionic strength alters target binding. Standardize assays using phosphate-buffered saline (pH 7.4) and include positive controls (e.g., indomethacin for COX-2) .
Basic: What are recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.
- Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless lyophilized .
Advanced: What computational tools are used to predict pharmacokinetic properties?
Answer:
- ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–80), blood-brain barrier permeability (low), and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : Assess binding mode stability with COX-2 over 100-ns trajectories .
- Docking : AutoDock Vina screens for off-target effects (e.g., COX-1 inhibition) .
Basic: How is enantiomeric purity assessed during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers.
- Optical rotation : Compare specific rotation ([α]D²⁵) to literature values for (R)- and (S)-isomers .
Advanced: What strategies improve bioavailability for in vivo studies?
Answer:
- Prodrug design : Synthesize methyl esters (e.g., methyl 3-cyclohexyl-2-(4-fluorophenyl)propanoate) to enhance intestinal absorption.
- Nanocarriers : Encapsulate in dendrimer-based systems (e.g., PEGylated polyamidoamine) for sustained release .
- Amino acid conjugates : Link to L-tyrosine via ester bonds to exploit active transport mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
